molecular formula C9H7FN2O2 B12840024 Methyl 3-fluoro-1H-indazole-5-carboxylate

Methyl 3-fluoro-1H-indazole-5-carboxylate

Cat. No.: B12840024
M. Wt: 194.16 g/mol
InChI Key: QYMNSOZYKBZWJN-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position and a fluorine atom at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole core. The carboxylate group can be introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the indazole ring .

Scientific Research Applications

Methyl 3-fluoro-1H-indazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-1H-indazole-5-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 3-fluoro-2H-indazole-5-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)

InChI Key

QYMNSOZYKBZWJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)F

Origin of Product

United States

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